
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester is a chemical compound with the molecular formula C5H2F7NO It is known for its unique structure, which includes a heptafluorobutyl group attached to the isocyanic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester typically involves the reaction of heptafluorobutyl alcohol with isocyanic acid. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained. The process may involve the use of solvents such as toluene or diethyl ether to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into other functional groups.
Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the heptafluorobutyl group into various molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The ester is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester exerts its effects involves its interaction with various molecular targets. The heptafluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isocyanic acid moiety can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in various research applications.
Comparación Con Compuestos Similares
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester can be compared with other similar compounds, such as:
Isocyanic acid, hexamethylene ester: This compound has a different alkyl group, which affects its chemical properties and applications.
Isocyanic acid, o-tolyl ester: The presence of a tolyl group instead of a heptafluorobutyl group results in different reactivity and uses.
Methacrylic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester: This compound has a similar heptafluorobutyl group but a different functional group, leading to distinct applications.
The uniqueness of this compound lies in its combination of the isocyanic acid moiety with the heptafluorobutyl group, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
377-00-4 |
|---|---|
Fórmula molecular |
C5H2F7NO |
Peso molecular |
225.06 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
InChI |
InChI=1S/C5H2F7NO/c6-3(7,1-13-2-14)4(8,9)5(10,11)12/h1H2 |
Clave InChI |
NLGMQMZUOBUPCW-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)(F)F)(F)F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


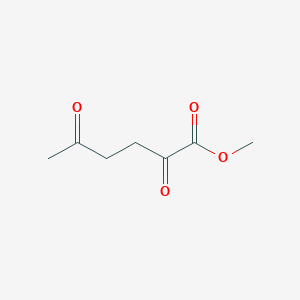
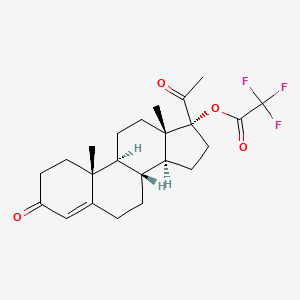
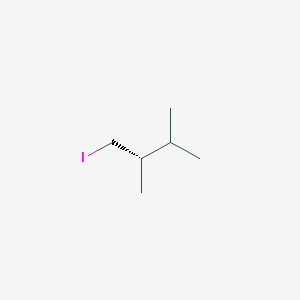
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
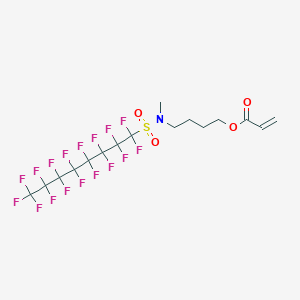


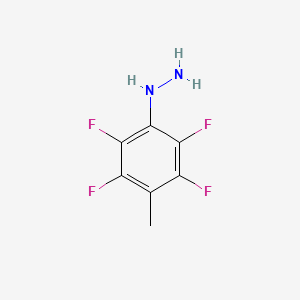
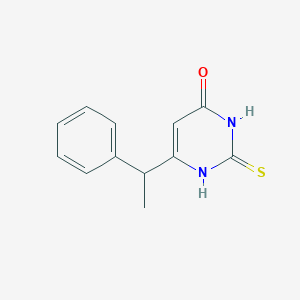
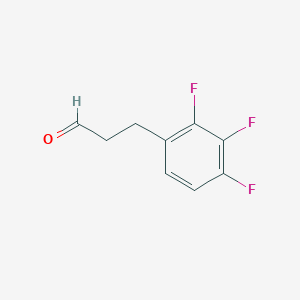
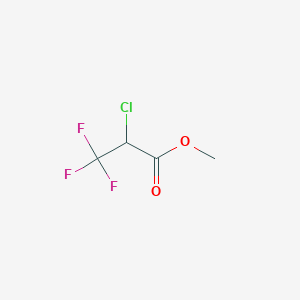
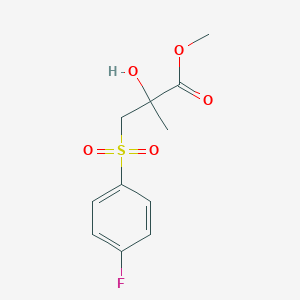
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)
